OMT as a Potent Competitive Inhibitor of Isoleucine Incorporation into tRNA with a Unique Incomplete Activation Mechanism
O-Methylthreonine (OMT) acts as a potent competitive inhibitor of isoleucine incorporation into transfer RNA (tRNA). Unlike L-alloisoleucine, which is another competitive inhibitor of isoleucine incorporation, OMT forms an unstable, non-transferable adenylate complex with the isoleucyl-tRNA synthetase, meaning it does not influence the extent of isoleucine incorporation in the same way [1]. This is in stark contrast to L-isoleucine, which is fully transferred, and L-alloisoleucine, which can be transferred to a small extent [1].
| Evidence Dimension | Mechanism of inhibition of isoleucine incorporation into tRNA |
|---|---|
| Target Compound Data | Forms an unstable, non-transferable adenylate with isoleucyl-tRNA synthetase; does not influence the extent of isoleucine incorporation [1]. |
| Comparator Or Baseline | L-Alloisoleucine: Can be transferred to tRNA to a small extent (~5-10% of isoleucine), influencing the extent of incorporation [1]. L-Isoleucine: The natural substrate, fully transferred to tRNA. |
| Quantified Difference | Qualitative difference in the mechanism of enzyme activation and transfer. |
| Conditions | In vitro assay using aminoacyl-tRNA synthetases from a pH 5 fraction of Sarcoma-37 ascites cells and from rat liver [1]. |
Why This Matters
This unique mechanism of 'incomplete activation' is a specific tool for creating severe isoleucine deficiency in cellular studies without the confounding effects of a partially functional amino acid analog being incorporated into proteins.
- [1] Rabinovitz, M., et al. (1968). l-O-Methylthreonine—Synthesis and mode of action as an isoleucine antagonist. Archives of Biochemistry and Biophysics, 123(1), 88-92. View Source
